4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core with chloro, ethoxyphenyl, and phenyl substituents, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The compound 4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound that finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors . These inhibitors target specific kinases involved in disease pathways .
Mode of Action
The compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .
Biochemical Pathways
The compound is involved in the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes . The pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .
Pharmacokinetics
It is known that the compound is a white crystalline solid, soluble in organic solvents . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .
Result of Action
In vitro studies have shown that derivatives of this compound have demonstrated promising biological activities . For instance, certain derivatives were found to be the most active toward MCF7 cancer cells . At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells .
Action Environment
Under normal temperature and humidity conditions, this compound exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemical Analysis
Biochemical Properties
4-Chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also participates in cross-coupling reactions catalyzed by palladium and mediated by copper, which makes it valuable in the synthesis of complex organic compounds .
Cellular Effects
Derivatives of this compound have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases . In vitro studies have shown that certain derivatives of this compound can induce apoptosis in cancer cells .
Molecular Mechanism
It is known that it can interact with various biomolecules, potentially influencing their function . For instance, it has been suggested that it may inhibit the activity of certain kinases, thereby interfering with cell signaling pathways .
Temporal Effects in Laboratory Settings
Under normal temperature and humidity conditions, this compound exhibits stability . It may decompose in the presence of strong acids or alkalis .
Metabolic Pathways
Given its potential role as a kinase inhibitor, it may influence various metabolic pathways in the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Preparation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving intermediates such as ethyl 2-cyano-4,4-dimethoxybutanoate and formamidine.
Introduction of the chloro substituent: This step often involves the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Attachment of the ethoxyphenyl and phenyl groups: These substituents can be introduced through nucleophilic aromatic substitution reactions or Suzuki coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic substitution: This compound can participate in electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups on the aromatic rings.
Nucleophilic aromatic substitution: The chloro substituent can be replaced by nucleophiles under appropriate conditions.
Suzuki coupling: This reaction can be used to introduce additional substituents on the aromatic rings.
Common Reagents and Conditions
Chlorinating agents: Thionyl chloride, phosphorus oxychloride.
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Catalysts: Palladium catalysts for Suzuki coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while Suzuki coupling can introduce various aryl or heteroaryl groups .
Scientific Research Applications
4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares the same core structure but lacks the ethoxyphenyl and phenyl substituents.
4-chloro-5-(4-ethoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidine: This compound has a similar structure but includes a thieno ring instead of the pyrrolo ring.
4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines: These compounds have various substituents at the 4 and 7 positions and are studied for their antiviral activities.
Uniqueness
4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
4-chloro-7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-2-25-16-10-8-15(9-11-16)24-12-17(14-6-4-3-5-7-14)18-19(21)22-13-23-20(18)24/h3-13H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLSYIDGRHLJAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.